Welcome to the BenchChem Online Store!
molecular formula C20H18 B8762387 1,3-Bis(p-tolyl)benzene CAS No. 19399-68-9

1,3-Bis(p-tolyl)benzene

Cat. No. B8762387
M. Wt: 258.4 g/mol
InChI Key: IJSRIMSZPSHKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Quantity
1.867 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1346

Inputs

Step One
Name
Quantity
1.867 mmol
Type
reactant
Smiles
COCOc1cccc(OC)c1
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
Cc1ccc([Mg]Br)cc1
Step Three
Name
PCy3
Quantity
0.3734 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cc3ccc(c2cccc(c1ccc(C)cc1)c2)cc3
Measurements
Type Value Analysis
YIELD 87
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.